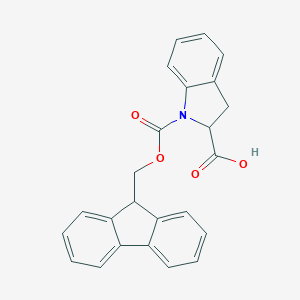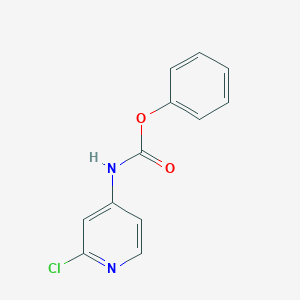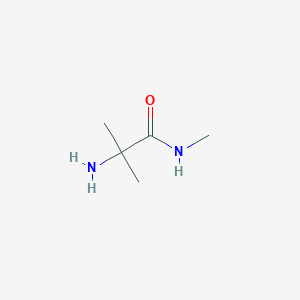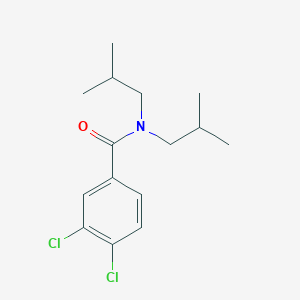
2-chloro-N-pyridin-2-ylacetamide
Overview
Description
2-chloro-N-pyridin-2-ylacetamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 g/mol . The compound is light-red to brown in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11) .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 378.1±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.6±3.0 kJ/mol . The flash point is 182.5±22.3 °C . The index of refraction is 1.600 . The molar refractivity is 43.5±0.3 cm^3 . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . The polar surface area is 42 Å^2 . The polarizability is 17.2±0.5 10^-24 cm^3 . The surface tension is 53.4±3.0 dyne/cm . The molar volume is 127.1±3.0 cm^3 .Scientific Research Applications
2-chloro-N-pyridin-2-ylacetamide derivatives have been used in the synthesis of fluorescent probes for mercury ions. Specifically, the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines has demonstrated efficiency in detecting mercury ions both in acetonitrile and in buffered aqueous solution (Shao et al., 2011).
The compound has been used to study heteroaromatic tautomerism. NMR spectroscopy has been applied to confirm that N-(pyridin-2-yl)acetamide exists in different solvents as the amide tautomer-rotamer A-I, which confirms established patterns of heteroaromatic tautomerism (Katritzky & Ghiviriga, 1995).
The compound and its analogs have been used in the synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)-N,N-dialkylacetamides, an important class of fused heterocyclic derivatives. These compounds are known to act on the central nervous system by enhancing the activity of GABA (Veltri et al., 2020).
Research has been conducted on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines starting from 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This demonstrates the potential use of this compound in the synthesis of novel oxazolopyridine derivatives (Palamarchuk et al., 2019).
The compound has been utilized in the synthesis of new metal complexes with tetradentate ligands, which are important in coordination chemistry. These complexes have varied geometries and have been characterized through various spectroscopic methods (Al-jeboori et al., 2010).
There's research on the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, including derivatives of this compound. This involves studying the products generated from chemical oxidation with various oxidants (Pailloux et al., 2007).
properties
IUPAC Name |
2-chloro-N-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMRJPAPJCFDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302480 | |
| Record name | 2-Chloro-N-pyridin-2-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5221-37-4 | |
| Record name | 5221-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-pyridin-2-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)





